molecular formula C10H19NO2 B15260805 4-[(2-Methylpropoxy)methyl]piperidin-2-one

4-[(2-Methylpropoxy)methyl]piperidin-2-one

Cat. No.: B15260805
M. Wt: 185.26 g/mol
InChI Key: OSSYJVQKRPSVGN-UHFFFAOYSA-N
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Description

4-[(2-Methylpropoxy)methyl]piperidin-2-one is a piperidinone derivative characterized by a six-membered piperidine ring with a ketone group at the 2-position and a (2-methylpropoxy)methyl substituent at the 4-position. The 2-methylpropoxy (isobutoxy) group introduces steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-(2-methylpropoxymethyl)piperidin-2-one

InChI

InChI=1S/C10H19NO2/c1-8(2)6-13-7-9-3-4-11-10(12)5-9/h8-9H,3-7H2,1-2H3,(H,11,12)

InChI Key

OSSYJVQKRPSVGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC1CCNC(=O)C1

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(2-Methylpropoxy)methyl]piperidin-2-one can be achieved through several routes. One common method involves the alkylation of piperidin-2-one with 2-methylpropyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidin-2-one, followed by the addition of the alkyl halide .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products .

Chemical Reactions Analysis

4-[(2-Methylpropoxy)methyl]piperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethylformamide (DMF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, amines, and substituted piperidines .

Mechanism of Action

The mechanism of action of 4-[(2-Methylpropoxy)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Substituent Variations on the Piperidin-2-one Core

a. 3-Amino-1-(4-methoxyphenyl)piperidin-2-one ()

  • Structure: Features a methoxyphenyl group at the 1-position and an amino group at the 3-position.
  • Properties: The methoxy group enhances solubility in polar solvents compared to the lipophilic 2-methylpropoxy group.
  • Synthesis : Prepared via nucleophilic substitution or reductive amination, contrasting with the etherification steps likely required for 4-[(2-methylpropoxy)methyl]piperidin-2-one .

b. FXa Inhibitors (Compounds 27 and 34, )

  • Structure: Compound 27 (1-(3-fluoro-4-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)phenyl)piperidin-2-one) incorporates a triazole-fluorophenyl moiety.
  • Biological Activity : Exhibits FXa inhibition (micromolar IC50) and prolongs clotting times (aPTT/PT). The triazole group enables π-π stacking with enzyme active sites, a feature absent in this compound .

c. Pimavanserin Intermediate ()

  • Structure : N-[[4-(2-methylpropoxy)phenyl]methyl] urea derivative with a piperidinyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted logP Key Functional Groups Solubility Trends
This compound ~213.3 ~2.5–3.5* Ether, ketone Low aqueous solubility
3-Amino-1-(4-methoxyphenyl)piperidin-2-one 220.3 ~1.8–2.5 Methoxy, amino, ketone Moderate (polar groups)
FXa Inhibitor (Compound 27) ~409.4 <5 Fluoro, triazole, ketone Low (lipophilic substituents)

*Estimated based on branched ether substituent .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing: Piperidinone derivatives (e.g., ’s acetylated analog) exhibit hydrogen bonding between ketone oxygen and NH/OH groups. The 2-methylpropoxy group may disrupt packing, reducing crystallinity compared to smaller substituents .

Biological Activity

4-[(2-Methylpropoxy)methyl]piperidin-2-one is a piperidine derivative that has garnered interest due to its potential biological activities. This compound's structure suggests that it may possess various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperidin-2-one with appropriate alkylating agents. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine compounds demonstrate moderate to excellent activity against various bacterial strains. The antimicrobial activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Data sourced from various studies on piperidine derivatives.

Anti-inflammatory Properties

In addition to antimicrobial activity, recent studies have highlighted the anti-inflammatory potential of piperidine derivatives. For example, compounds similar to this compound have been shown to reduce levels of inflammatory markers in vitro. These compounds may act by inhibiting pro-inflammatory cytokines or modulating signaling pathways associated with inflammation.

Case Study: Anti-inflammatory Effects
A study investigated the effects of a series of piperidine derivatives on RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated that these compounds significantly reduced nitric oxide production and inflammatory cytokine expression compared to controls.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : Piperidine derivatives may inhibit enzymes involved in bacterial metabolism or inflammatory processes.
  • Receptor Modulation : Some studies suggest that these compounds can interact with specific receptors involved in inflammation and immune response.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. This includes:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To identify key structural features that enhance biological activity.
  • Clinical Trials : To assess therapeutic potential in treating infections or inflammatory diseases.

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